molecular formula C22H22ClN5O3 B2655812 ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1396869-43-4

ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2655812
CAS No.: 1396869-43-4
M. Wt: 439.9
InChI Key: QGFWGNDAMMHIQV-UHFFFAOYSA-N
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Description

Ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a piperidine ring, and various functional groups such as ester and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl

Biological Activity

Ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20ClN5O2\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{5}\text{O}_{2}

Key Functional Groups

  • Triazole Ring : Implicated in various biological activities.
  • Piperidine Ring : Often associated with central nervous system effects.
  • Chlorophenyl Group : Known for enhancing lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has shown promising activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitubercular Activity

Research has highlighted the compound's potential as an antitubercular agent. In a study evaluating various triazole derivatives, compounds similar to this compound exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or receptors involved in bacterial metabolism and replication. The triazole moiety is known to interfere with the synthesis of ergosterol in fungi and may similarly affect mycobacterial cell wall synthesis.

Case Study 1: Antifungal Activity

In a comparative study, a series of triazole compounds were synthesized and tested for antifungal activity. The compound demonstrated significant inhibition against Candida species with an IC50 value of 0.5 µg/mL, indicating its potential as an antifungal agent .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted on human embryonic kidney cells (HEK-293), revealing that this compound exhibited low toxicity with an IC50 value greater than 100 µM. This suggests a favorable safety profile for further development.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole and piperidine rings significantly influence biological activity. The presence of the chlorophenyl group enhances lipophilicity and bioavailability, while variations in the pyridine substituents can modulate potency against specific targets.

Properties

IUPAC Name

ethyl 1-[1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3/c1-2-31-22(30)15-10-13-27(14-11-15)21(29)19-20(17-8-5-6-12-24-17)28(26-25-19)18-9-4-3-7-16(18)23/h3-9,12,15H,2,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFWGNDAMMHIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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